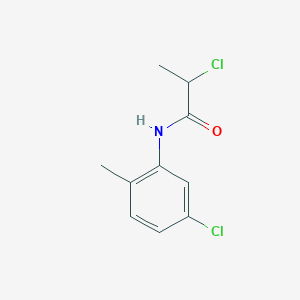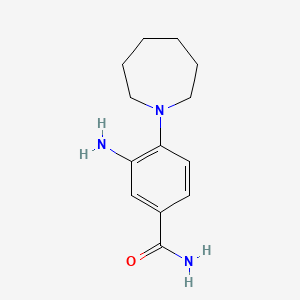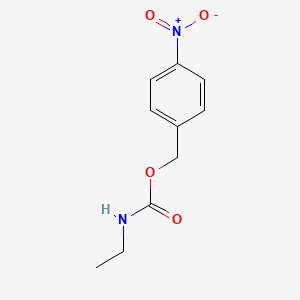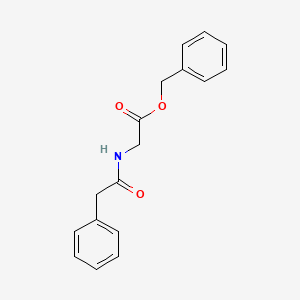![molecular formula C16H11Cl2N3OS B3039045 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide CAS No. 955962-38-6](/img/structure/B3039045.png)
4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide
Übersicht
Beschreibung
4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a sulfoxide group, a pyrimidine ring, and a pyridine ring, making it a versatile molecule in synthetic chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenyl methyl sulfoxide with 6-chloro-2-(2-pyridinyl)-4-pyrimidinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone.
Reduction: 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfoxide group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide: Similar structure but lacks the sulfoxide group, resulting in different chemical properties and reactivity.
4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone: Contains a sulfone group instead of a sulfoxide, leading to increased oxidation state and different biological activities.
Uniqueness
4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide is unique due to its sulfoxide group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c17-11-4-6-13(7-5-11)23(22)10-12-9-15(18)21-16(20-12)14-3-1-2-8-19-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXIPUOZCHJVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)CS(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3038963.png)


![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3038966.png)
![5,7-Difluorobenzo[b]furan-3(2H)-one](/img/structure/B3038971.png)

![1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine](/img/structure/B3038976.png)







